

An In-depth Technical Guide to 3,5-Dimethyl-4-isopropoxyphenylboronic Acid

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-isopropoxyphenylboronic acid

Cat. No.: B1340014

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 849062-16-4

This technical guide provides a comprehensive overview of **3,5-Dimethyl-4-isopropoxyphenylboronic acid**, a key building block in modern organic synthesis, particularly in the development of novel therapeutics. This document outlines its chemical properties, applications, and detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary drug discovery.

Core Chemical and Physical Data

3,5-Dimethyl-4-isopropoxyphenylboronic acid is a white to off-white crystalline solid. The compound is valued for its stability and reactivity in palladium-catalyzed cross-coupling reactions. Below is a summary of its key quantitative data.

Property	Value	Reference
CAS Number	849062-16-4	[1][2]
Molecular Formula	C ₁₁ H ₁₇ BO ₃	[1]
Molecular Weight	208.06 g/mol	[3]
Melting Point	182-187 °C (literature)	[3]
Purity	85.0-99.8%	[1]
Appearance	White to off-white crystalline powder	[3]

Application in Suzuki-Miyaura Cross-Coupling Reactions

3,5-Dimethyl-4-isopropoxyphenylboronic acid is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted biphenyl structures.[4] This reaction is widely employed in the pharmaceutical industry for the creation of complex molecules, including kinase inhibitors.[3][5]

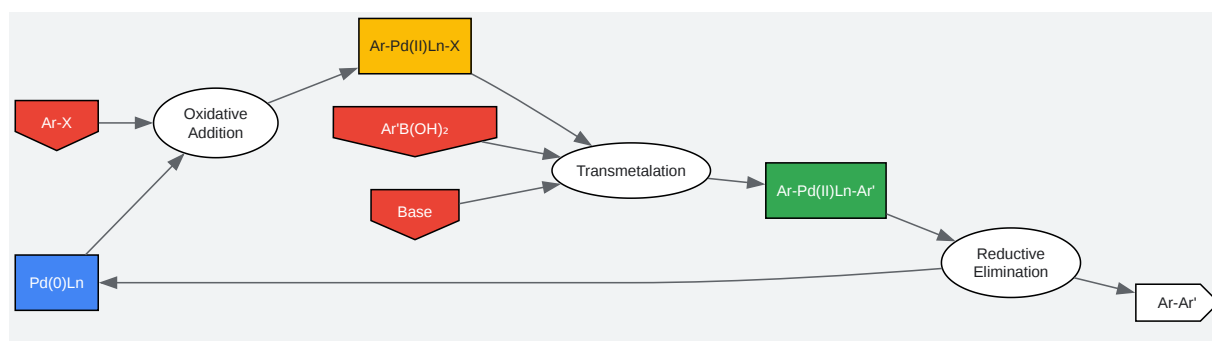
The general principle of the Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound, such as **3,5-Dimethyl-4-isopropoxyphenylboronic acid**, with an organohalide.[6][7] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[7]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst. The key steps are:

- **Oxidative Addition:** The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex.[6]
- **Transmetalation:** The organoboron species, activated by a base, transfers its organic group (in this case, the 3,5-dimethyl-4-isopropoxyphenyl moiety) to the palladium center.[6]

- Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]



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A diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

While a specific, detailed experimental protocol for a reaction utilizing **3,5-Dimethyl-4-isopropoxyphenylboronic acid** is not readily available in the searched literature, a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid is provided below. This protocol can be adapted and optimized for the specific substrates being used.

General Procedure for Suzuki-Miyaura Coupling

Materials and Reagents:

- Aryl halide (1.0 equivalent)
- **3,5-Dimethyl-4-isopropoxyphenylboronic acid** (1.1–1.5 equivalents)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol %)

- Base (e.g., anhydrous potassium carbonate [K₂CO₃], 2.0–3.0 equivalents)
- Degassed solvent system (e.g., toluene/ethanol mixture, or 1,4-dioxane/water)
- Round-bottom flask, condenser, magnetic stir bar
- Inert atmosphere (Nitrogen or Argon)

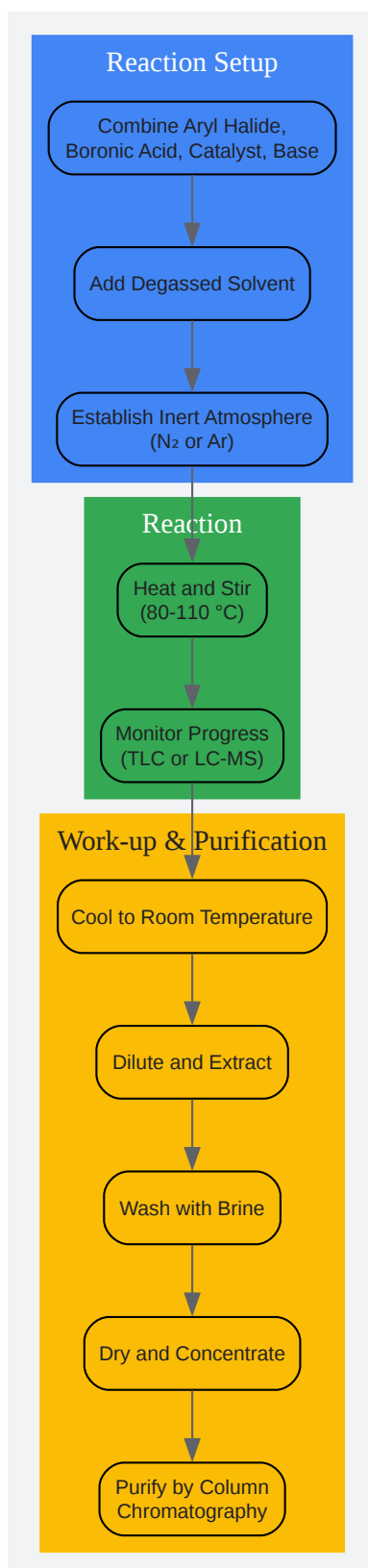
Reaction Setup:

- To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, **3,5-Dimethyl-4-isopropoxyphenylboronic acid**, the palladium catalyst, and the base.^[6]
- Add the degassed solvent system to the flask.^[6]
- Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.^[6]
- Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously.^[6]
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.^[6]

Work-up and Purification:

- Once the reaction is complete, cool the mixture to room temperature.^[6]
- Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).^[6]
- Combine the organic layers and wash with brine.^[6]
- Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.^[6]

- Purify the crude product by silica gel column chromatography to obtain the pure biaryl derivative.^[6]



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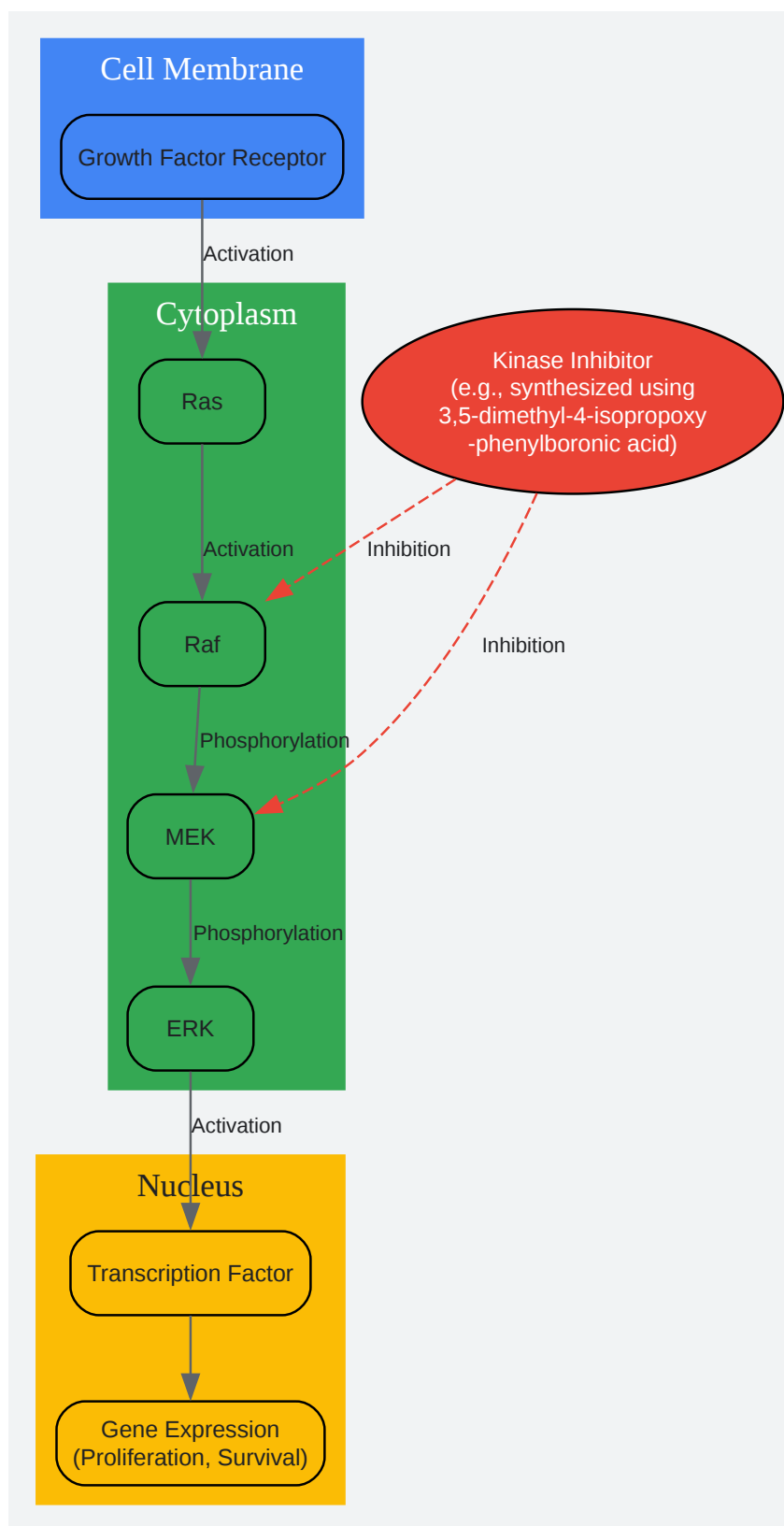
A general workflow for a Suzuki-Miyaura coupling reaction.

Role in Kinase Inhibitor Drug Discovery

Kinase inhibitors are a major class of targeted cancer therapies.[8] The dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[8] The synthesis of small molecule kinase inhibitors often relies on the construction of complex heterocyclic and biaryl scaffolds.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for synthesizing these scaffolds. Boronic acids, such as **3,5-Dimethyl-4-isopropoxyphenylboronic acid**, serve as crucial building blocks for introducing specific aryl moieties that can interact with the ATP-binding site or allosteric sites of kinases. The development of novel kinase inhibitors may provide new avenues for the treatment of various cancers.[9]

While a specific signaling pathway directly modulated by a compound synthesized from **3,5-Dimethyl-4-isopropoxyphenylboronic acid** is not detailed in the provided search results, a generalized kinase signaling pathway is depicted below to illustrate the context in which such inhibitors function.



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A generalized kinase signaling pathway targeted by inhibitors.

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